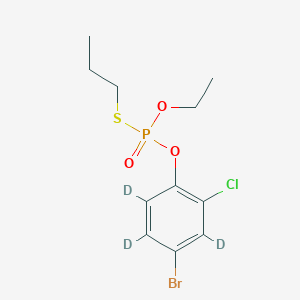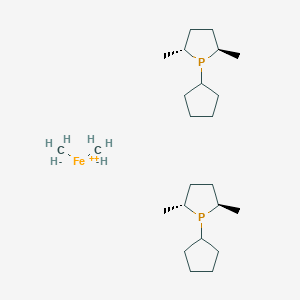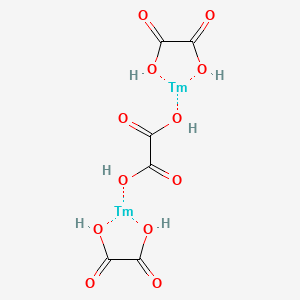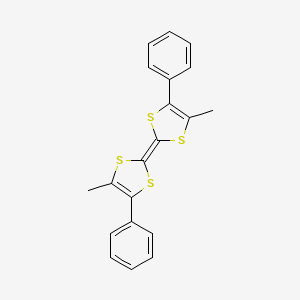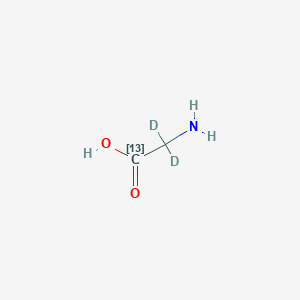
Bis(((trifluoromethyl)sulfonyl)oxy)copper
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(((trifluoromethyl)sulfonyl)oxy)copper is a chemical compound with the molecular formula CCuF3O3S. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of trifluoromethylsulfonyl groups attached to a copper center, which imparts distinct reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(((trifluoromethyl)sulfonyl)oxy)copper typically involves the reaction of copper salts with trifluoromethanesulfonic acid or its derivatives. One common method is the reaction of copper(II) oxide with trifluoromethanesulfonic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to achieve the desired product quality. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(((trifluoromethyl)sulfonyl)oxy)copper undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where it is reduced to lower oxidation states.
Substitution: The trifluoromethylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like sodium borohydride, oxidizing agents like hydrogen peroxide, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield copper(II) trifluoromethanesulfonate, while reduction reactions may produce copper(I) derivatives.
Applications De Recherche Scientifique
Bis(((trifluoromethyl)sulfonyl)oxy)copper has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including coupling reactions and cycloadditions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of bis(((trifluoromethyl)sulfonyl)oxy)copper involves its ability to interact with various molecular targets and pathways. The trifluoromethylsulfonyl groups enhance its reactivity, allowing it to participate in a wide range of chemical reactions. The copper center plays a crucial role in mediating these reactions, often acting as a catalyst or an active site for substrate binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper(II) trifluoromethanesulfonate: Similar in structure but with different reactivity and applications.
Copper(I) trifluoromethanesulfonate: Another related compound with distinct properties.
Copper(II) sulfate: A common copper compound with different chemical behavior.
Uniqueness
Bis(((trifluoromethyl)sulfonyl)oxy)copper is unique due to the presence of trifluoromethylsulfonyl groups, which impart high stability and reactivity. This makes it particularly useful in catalytic applications and in the synthesis of complex organic molecules.
Propriétés
Formule moléculaire |
C2H2CuF6O6S2 |
|---|---|
Poids moléculaire |
363.7 g/mol |
Nom IUPAC |
copper;trifluoromethanesulfonic acid |
InChI |
InChI=1S/2CHF3O3S.Cu/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7); |
Clé InChI |
HWUPLUNLNUHIQZ-UHFFFAOYSA-N |
SMILES canonique |
C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Cu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



